molecular formula C14H13O2P B019383 Carboxymethyldiphenylphosphine CAS No. 3064-56-0

Carboxymethyldiphenylphosphine

Cat. No. B019383
CAS RN: 3064-56-0
M. Wt: 244.22 g/mol
InChI Key: GJOGRUGECVQJBK-UHFFFAOYSA-N
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Description

Carboxymethyldiphenylphosphine (CMDPP) is an organophosphorus compound used for a variety of scientific and industrial processes. It is a colorless liquid with a characteristic odor and a melting point of -27°C. CMDPP is a popular reagent in organic synthesis and plays an important role in many areas of research, including biochemistry, medicinal chemistry, and drug discovery.

Scientific Research Applications

  • Coordination Chemistry and Biomedical Sciences : Phosphino-carboxamides, a category which includes compounds like Carboxymethyldiphenylphosphine, are vital in fields like coordination chemistry and biomedical sciences, as well as in catalysis. These compounds are described as versatile and essential (Štěpnička, 2012).

  • Synthesis of Beta-Lactams : Compounds similar to this compound, like Triphenylphosphine dibromide, have been used efficiently in the synthesis of beta-lactams from carboxylic acids and imines. This process avoids acid halides and could enable the synthesis of N-unsubstituted beta-lactams (Cossío, Ganboa, & Palomo, 1985).

  • Esterification of Alcohols with Carboxylic Acids : Triphenylphosphine oxide, another similar compound, has been used to promote the esterification of alcohols with carboxylic acids under mild and neutral conditions, yielding excellent results (Jia et al., 2018).

  • Synthesis of Functional Allylazoles and Indolizines : Triphenylphosphine catalyzes the synthesis of these compounds under neutral conditions, providing a simple and efficient method for allylation (Virieux, Guillouzic, & Cristau, 2006).

  • Corrosion Inhibition : Phosphine compounds, including this compound (CMTPP), have shown potential as effective acid corrosion inhibitors for steel, with their adsorption being based on cathodic reaction (Khamis, Kandil, & Ibrahim, 1995).

  • Reduction of Peptide and Protein Disulfide Bonds : Phosphine reductants, like tmTCEP, are used to reduce these bonds in peptides and proteins. TmTCEP has been found to be significantly more reactive than TCEP, allowing rapid penetration into phospholipid bilayers (Cline et al., 2004).

  • Medicinal Applications : Gold complexes with phosphine and NHC ligands, which could potentially include this compound, have shown promising anti-cancer, antibacterial, antiparasitic, and anti-viral activity. This indicates potential trends in ligand design for medicinal purposes (Dominelli, Correia, & Kühn, 2018).

  • Antitumor Activity : Bis(diphenylphosphino)alkanes and their gold complexes, similar to this compound, have shown promising antitumor activity in various models, indicating potential for future clinical trials (Mirabelli et al., 1987).

Mechanism of Action

The mechanism of action of Carboxymethyldiphenylphosphine is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

The safety data sheet for Carboxymethyldiphenylphosphine suggests that if inhaled or ingested, medical attention should be sought immediately . It also provides guidance on handling and storage, exposure controls, and personal protection .

properties

IUPAC Name

2-diphenylphosphanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGRUGECVQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378731
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3064-56-0
Record name Carboxymethyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?

A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.

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